molecular formula C22H24O5 B15197025 (-)-12-Oxocalanolide B CAS No. 183904-54-3

(-)-12-Oxocalanolide B

Cat. No.: B15197025
CAS No.: 183904-54-3
M. Wt: 368.4 g/mol
InChI Key: HQVBDUZROQMWRN-RYUDHWBXSA-N
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Description

(-)-12-Oxocalanolide B is a naturally occurring compound known for its unique chemical structure and potential biological activities It belongs to the class of lactones and is derived from natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-12-Oxocalanolide B involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to produce the compound in bulk quantities suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(-)-12-Oxocalanolide B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups. These products can have varied biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

(-)-12-Oxocalanolide B has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: this compound is used in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (-)-12-Oxocalanolide B involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-12-Oxocalanolide B include other lactones and natural products with similar chemical structures. Some examples are:

  • 12-Oxocalanolide A
  • Calanolide A
  • Calanolide B

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for various scientific investigations.

Properties

CAS No.

183904-54-3

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(16S,17S)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m0/s1

InChI Key

HQVBDUZROQMWRN-RYUDHWBXSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@H]([C@@H](O4)C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C

Origin of Product

United States

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